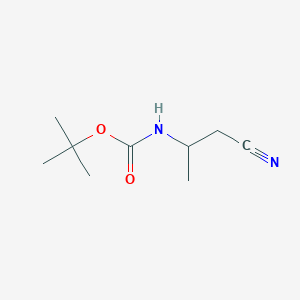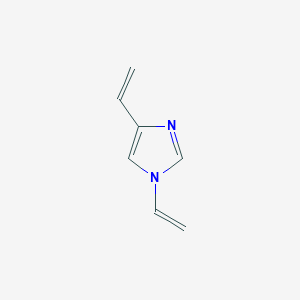
1,4-Bis(ethenyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(ethenyl)imidazole, also known as BEI, is a chemical compound that belongs to the imidazole family. It is a versatile compound that has found applications in various fields, including organic chemistry, materials science, and biomedical research.
Mécanisme D'action
1,4-Bis(ethenyl)imidazole acts as a cross-linking agent by forming covalent bonds between proteins or other molecules. This cross-linking helps to stabilize the molecules and prevent their degradation. 1,4-Bis(ethenyl)imidazole also acts as a fluorescent probe by binding to metal ions and emitting a fluorescence signal. This signal can be used to detect the presence of metal ions in a sample.
Effets Biochimiques Et Physiologiques
1,4-Bis(ethenyl)imidazole has been shown to have low toxicity and is well-tolerated in cells and animals. It has been used as a cross-linking agent for various proteins, including enzymes, antibodies, and antigens. 1,4-Bis(ethenyl)imidazole has also been used to cross-link DNA and RNA, which helps to stabilize these molecules and prevent their degradation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-Bis(ethenyl)imidazole as a cross-linking agent is that it is highly specific and can target specific molecules. This specificity helps to prevent unwanted cross-linking and reduces the risk of non-specific binding. However, one limitation of using 1,4-Bis(ethenyl)imidazole is that it can only cross-link molecules that contain reactive groups, such as amino or carboxyl groups.
Orientations Futures
There are several future directions for the use of 1,4-Bis(ethenyl)imidazole in scientific research. One direction is the development of new methods for synthesizing 1,4-Bis(ethenyl)imidazole that are more efficient and cost-effective. Another direction is the use of 1,4-Bis(ethenyl)imidazole as a cross-linking agent for new types of molecules, such as lipids and carbohydrates. Additionally, 1,4-Bis(ethenyl)imidazole could be used in the development of new diagnostic tools, such as biosensors and imaging agents.
Méthodes De Synthèse
1,4-Bis(ethenyl)imidazole can be synthesized using various methods. One of the most commonly used methods is the reaction of 1,4-dibromo-2-butene with imidazole in the presence of a palladium catalyst. Another method involves the reaction of 1,4-dibromo-2-butene with imidazole in the presence of a copper catalyst. Both methods yield high purity 1,4-Bis(ethenyl)imidazole.
Applications De Recherche Scientifique
1,4-Bis(ethenyl)imidazole has found various applications in scientific research. It is used as a cross-linking agent in the preparation of polymeric materials. It is also used as a fluorescent probe for the detection of metal ions. In biomedical research, 1,4-Bis(ethenyl)imidazole is used as a protein cross-linking agent, which helps to stabilize proteins and prevent their degradation. It is also used as a disinfectant for medical devices.
Propriétés
Numéro CAS |
169327-69-9 |
|---|---|
Nom du produit |
1,4-Bis(ethenyl)imidazole |
Formule moléculaire |
C7H8N2 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
1,4-bis(ethenyl)imidazole |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-9(4-2)6-8-7/h3-6H,1-2H2 |
Clé InChI |
JWUZTVZYEWXPMA-UHFFFAOYSA-N |
SMILES |
C=CC1=CN(C=N1)C=C |
SMILES canonique |
C=CC1=CN(C=N1)C=C |
Synonymes |
1H-Imidazole,1,4-diethenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



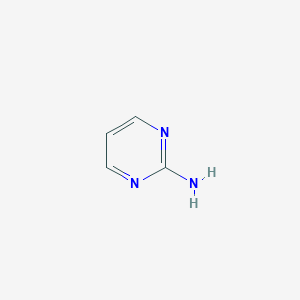

![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
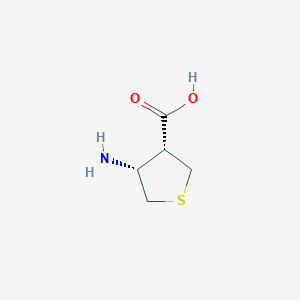
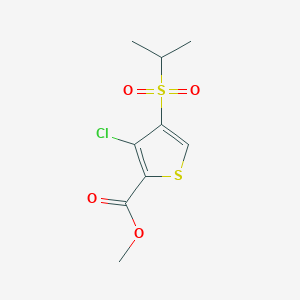
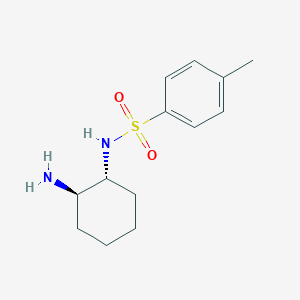
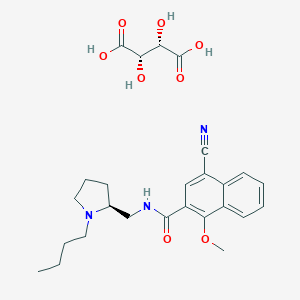

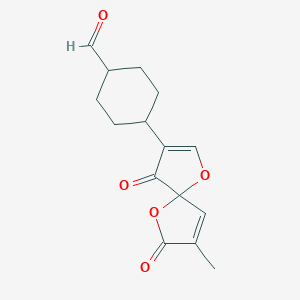
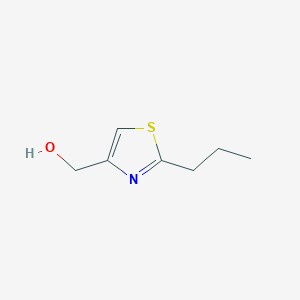
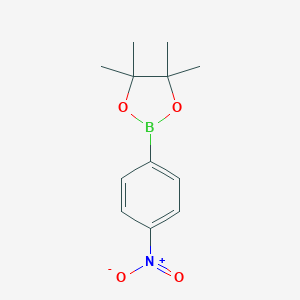
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
